![molecular formula C17H24N2O2 B4432271 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide
Overview
Description
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide, also known as NPPB, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. NPPB has been synthesized using different methods and has been used in numerous scientific research applications.
Mechanism of Action
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide blocks chloride channels, TRPV channels, and CFTR channels by binding to the channels and preventing the movement of ions through the channels. This compound has been shown to inhibit the activity of CFTR channels by binding to the channel pore and preventing the movement of chloride ions through the channel. This compound has also been shown to block TRPV channels by binding to the channel pore and preventing the movement of calcium ions through the channel.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including inhibition of chloride secretion, reduction of inflammation, and vasodilation. This compound has been shown to inhibit chloride secretion in the airway epithelium, which is important in the treatment of cystic fibrosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to cause vasodilation, which can be beneficial in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide has several advantages for lab experiments, including its high purity and good yield, as well as its ability to block multiple ion channels. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide, including its potential use as a therapeutic agent for cystic fibrosis, hypertension, and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound on ion channels and transporters. Finally, the development of more specific and potent inhibitors of ion channels and transporters, based on the structure of this compound, could lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide has been used in various scientific research applications, including as a chloride channel blocker, a TRPV channel blocker, and a CFTR channel blocker. This compound has also been used as a tool to study the physiological and biochemical effects of ion channels and transporters. It has been used in research related to cystic fibrosis, hypertension, and inflammation.
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-5-14-7-9-15(10-8-14)17(21)18-11-4-13-19-12-3-6-16(19)20/h7-10H,2-6,11-13H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAKLWRWZTWRCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCCN2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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